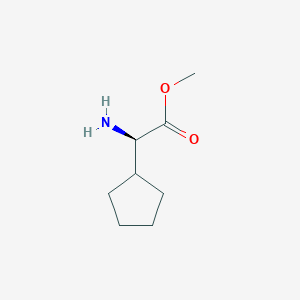

(R)-Methyl 2-amino-2-cyclopentylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-cyclopentylacetate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |

InChI Key |

ZGQSMYWOPKCARZ-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCC1)N |

Canonical SMILES |

COC(=O)C(C1CCCC1)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R Methyl 2 Amino 2 Cyclopentylacetate and Analogues

Enantioselective Synthesis Strategies for Alpha-Amino Acid Esters

The development of catalytic, enantioselective methods for the synthesis of α-amino acid esters has been a major focus, with organocatalysis emerging as a powerful and environmentally benign approach. These methods often mimic biological processes and offer access to a wide array of chiral amines and their derivatives. rsc.org

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an attractive alternative to traditional metal-based catalysts. This section will delve into several key organocatalytic approaches for the asymmetric synthesis of α-amino acid esters.

A highly efficient one-pot method for the synthesis of α-amino acid esters involves a domino sequence initiated by a Knoevenagel condensation, followed by an asymmetric epoxidation and a subsequent domino ring-opening esterification (DROE). This strategy has been successfully applied to the synthesis of sterically hindered α-cycloalkyl-substituted amino acid esters.

The process typically begins with the condensation of an aldehyde with an active methylene (B1212753) compound, such as phenylsulfonyl acetonitrile, to form an electron-deficient alkene. This is followed by a stereoselective epoxidation, often catalyzed by a Cinchona alkaloid-derived catalyst, to generate a chiral epoxide. The final step involves the ring-opening of the epoxide with an alcohol, which is also promoted by the organocatalyst, to yield the desired α-amino acid ester. This one-pot procedure is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.

| Alkene Substrate | Catalyst | Overall Yield | Enantiomeric Excess (ee) |

| Cyclopentyl-substituted alkene | Quinine-derived urea | Satisfactory | 60% ee at -20°C, 73% ee at -40°C |

| Cyclohexyl-substituted alkene | Quinine-derived urea | Satisfactory | 65% ee at -20°C |

| Table 1: Synthesis of α-Cycloalkyl Amino Acid Esters via DROE Cascade. |

L-proline, a naturally occurring amino acid, has emerged as a versatile and powerful organocatalyst for a wide range of asymmetric transformations. nih.gov Its ability to form nucleophilic enamines with carbonyl compounds and to activate electrophiles through hydrogen bonding has made it a cornerstone of organocatalysis. nih.gov Proline and its derivatives have been extensively used in asymmetric Mannich reactions to produce chiral β-amino carbonyl compounds, which are valuable precursors to α-amino acids and other nitrogen-containing molecules. nih.gov

The direct asymmetric three-component Mannich reaction, involving a ketone, an aldehyde, and an amine, catalyzed by proline, provides a highly efficient route to β-amino carbonyl compounds with excellent enantio- and diastereoselectivity. nih.gov These products can then be further transformed into the desired α-amino acid derivatives. The stereochemical outcome of the reaction is controlled by the chiral environment created by the proline catalyst. Mechanistic studies suggest that the reaction proceeds through a well-organized transition state where the proline's carboxylic acid group activates the imine electrophile via hydrogen bonding, while the secondary amine forms a nucleophilic enamine with the ketone donor.

While a direct proline-catalyzed synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate has not been extensively detailed in readily available literature, the general applicability of proline-catalyzed Mannich reactions to a wide range of aldehydes and ketones suggests its potential for accessing α-cyclopentylglycine derivatives. The reaction of cyclopentanone, an aldehyde, and an amine in the presence of L-proline would be a plausible route to a precursor that could be converted to the target molecule. The efficiency of such a reaction would depend on the specific substrates and reaction conditions.

| Ketone | Aldehyde | Amine | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Acetone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline | 95:5 (anti/syn) | 96% (anti) |

| Cyclohexanone | Benzaldehyde | p-Anisidine | L-Proline | >99:1 (syn/anti) | 99% (syn) |

| Table 2: Representative Proline-Catalyzed Asymmetric Mannich Reactions. |

Chiral aldehyde catalysis represents a novel and powerful strategy for the direct asymmetric α-functionalization of N-unprotected amino acids and their esters. nih.gov This biomimetic approach utilizes a chiral aldehyde to reversibly form an imine with the amino ester, thereby activating the α-C-H bond for subsequent reaction with an electrophile. nih.gov This method avoids the need for protecting groups on the amine, leading to more atom-economical and efficient syntheses.

Various chiral aldehyde catalysts have been developed, with many being derived from chiral binaphthyl (BINOL) scaffolds. These catalysts have been successfully employed in a range of asymmetric transformations, including Michael additions, Mannich reactions, and alkylations of amino acid esters. The stereoselectivity of these reactions is dictated by the chiral environment of the aldehyde catalyst, which directs the approach of the electrophile to the enamine intermediate.

For the synthesis of α-cyclopentylglycine derivatives, a chiral aldehyde catalyst could be used to promote the reaction of a glycine (B1666218) ester with a cyclopentyl-containing electrophile or, alternatively, the reaction of an α-cyclopentylglycine ester with an electrophile. While specific examples for the synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate using this method are not prominently reported, the broad scope of chiral aldehyde catalysis suggests its feasibility. The development of new chiral aldehyde catalysts continues to expand the range of accessible chiral amino acid derivatives.

| Amino Ester | Electrophile | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Glycine tert-butyl ester | Chalcone | Chiral BINOL-aldehyde | High | - | High |

| Alanine methyl ester | N-Boc-imine | Chiral BINOL-aldehyde | Good | High | High |

| Table 3: Examples of Chiral Aldehyde-Catalyzed Asymmetric Reactions of Amino Esters. |

Chiral sulfinamides, particularly the tert-butanesulfinamide developed by Ellman, have proven to be exceptionally versatile chiral auxiliaries for the asymmetric synthesis of a vast array of amines, including α-amino acids and their esters. sigmaaldrich.comyale.edu The methodology relies on the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine. The sulfinyl group then acts as a powerful stereodirecting group for the addition of a nucleophile to the imine C=N bond. Subsequent cleavage of the sulfinyl group under mild acidic conditions affords the free amine with high enantiopurity. sigmaaldrich.com

To synthesize α-cyclopentylglycine derivatives, one could envision the addition of a cyclopentyl nucleophile (e.g., a cyclopentyl Grignard reagent) to a glyoxylate-derived N-sulfinylimine. Alternatively, the addition of a cyanide source to an N-sulfinylimine of cyclopentanecarboxaldehyde, followed by hydrolysis and esterification, would provide the target amino ester. The stereochemical outcome is highly predictable and depends on the chirality of the starting sulfinamide. Both (R)- and (S)-tert-butanesulfinamide are commercially available, providing access to both enantiomers of the target amine. wikipedia.org

The robustness and broad applicability of Ellman's auxiliary have made it a widely adopted tool in both academic and industrial settings for the synthesis of chiral amines. yale.edu

| Aldehyde/Ketone | Nucleophile | Sulfinamide Auxiliary | Diastereomeric Ratio (dr) |

| Benzaldehyde | Ethylmagnesium bromide | (R)-tert-butanesulfinamide | 98:2 |

| Acetophenone | Allylmagnesium bromide | (S)-tert-butanesulfinamide | 96:4 |

| Cyclopentanecarboxaldehyde | Diethylphosphite | (R)-tert-butanesulfinamide | >95:5 |

| Table 4: Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinylimines. |

The asymmetric Mannich reaction is a cornerstone of C-C bond formation and provides a direct route to chiral β-amino carbonyl compounds, which are versatile precursors for α-amino acids. nih.govnih.gov In the context of organocatalysis, a variety of chiral catalysts have been developed to promote the enantioselective addition of a carbon nucleophile to an imine.

One powerful approach involves the use of chiral bifunctional catalysts, such as thioureas derived from Cinchona alkaloids. nih.gov These catalysts can activate both the imine electrophile (through hydrogen bonding with the thiourea (B124793) moiety) and the nucleophile (through the basic amine of the Cinchona alkaloid). This dual activation leads to highly organized transition states and excellent levels of stereocontrol.

For the synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate, a potential route involves the asymmetric Mannich reaction of a cyclopentyl-containing nucleophile with an imine derived from glyoxylic acid methyl ester. For example, a silyl (B83357) enol ether of a cyclopentyl ketone could be added to an N-protected imino ester in the presence of a chiral organocatalyst. The resulting product could then be deprotected and further modified to yield the target compound. The choice of catalyst, protecting groups, and reaction conditions would be crucial for achieving high yield and stereoselectivity.

| Nucleophile | Imine | Catalyst | Yield | Enantiomeric Excess (ee) |

| 1,3-Dicarbonyl compound | N-Boc-α-imino ester | Chiral Thiourea | High | up to 99% |

| Ketone | N-PMP-α-imino ester | Proline | High | up to 99% |

| Silyl enol ether | N-Ts-imine | Chiral Phosphoric Acid | Good | High |

| Table 5: Organocatalytic Asymmetric Mannich-Type Reactions for α-Amino Ester Synthesis. |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful and versatile platform for the stereoselective synthesis of complex molecules like (R)-Methyl 2-amino-2-cyclopentylacetate. These methods often provide high levels of enantioselectivity and yield under mild reaction conditions.

Asymmetric hydrogenation is a highly efficient and atom-economical method for the creation of stereocenters. Various transition metals, including rhodium, nickel, and ruthenium, have been successfully employed in the enantioselective hydrogenation of prochiral precursors to afford chiral amino acid derivatives.

Rhodium-catalyzed asymmetric hydrogenation has been extensively studied for the synthesis of α-amino acid derivatives from prochiral enamides and imines. wiley-vch.dersc.org The development of chiral phosphine (B1218219) ligands has been instrumental in achieving high enantioselectivities. For instance, rhodium complexes with chiral diphosphine ligands like DuPhos and JosiPhos have demonstrated remarkable efficacy in the hydrogenation of various unsaturated substrates. acs.org

In the context of cyclic amino esters, the rhodium-catalyzed asymmetric hydrogenation of cyclic enamides serves as a key strategy. The choice of the chiral ligand is crucial for inducing high enantioselectivity. For example, the hydrogenation of β-dehydroamino acid derivatives using monodentate phosphoramidite (B1245037) ligands has been shown to yield products with excellent enantiomeric excesses (ee). acs.org Specifically, different catalytic systems based on distinct phosphoramidites have been optimized for (E) and (Z)-β-(acylamino)acrylates, achieving 98–99% ee and 92–95% ee, respectively. acs.org While direct examples for the synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate via this method are not extensively documented in the provided results, the principles established with related cyclic enamides are highly applicable.

A study on the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted enamine demonstrated full conversion and high enantioselectivity (>95% ee) using a cationic rhodium chiral diphosphine complex. acs.org This highlights the potential of rhodium catalysis for the synthesis of sterically hindered chiral amines.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

| Substrate | Catalyst/Ligand | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (E)-β-(acylamino)acrylates | Rh/Phosphoramidite 2 | - | - | 98-99 | acs.org |

| (Z)-β-(acylamino)acrylates | Rh/Phosphoramidite 3 | - | - | 92-95 | acs.org |

| Tetrasubstituted Enamine | [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf/K₂CO₃ | 2-propanol | - | >95 | acs.org |

Nickel catalysis has emerged as a cost-effective and sustainable alternative to precious metal catalysis. In the realm of asymmetric hydrogenation, nickel complexes have shown promise in the reduction of various unsaturated compounds. bohrium.com The development of chiral ligands for nickel has been a key focus, enabling highly enantioselective transformations.

While direct application to the synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate from ketimino esters is not explicitly detailed in the provided search results, related transformations underscore the potential of this methodology. For instance, nickel-catalyzed asymmetric transfer hydrogenation of hydrazones and other ketimines has been developed, offering an efficient route to chiral amines. bohrium.com Furthermore, an enantioselective nickel-catalyzed decarboxylative acylation has been reported for the synthesis of α-amino ketones, which are valuable precursors to amino acids. nih.gov

Recent advances have also demonstrated the nickel-catalyzed asymmetric hydrogenation of challenging substrates like β-amino nitroolefins, providing access to chiral β-amino nitroalkanes with excellent yields and enantioselectivities. researchgate.net These examples suggest that with appropriate substrate design and ligand optimization, nickel-catalyzed asymmetric hydrogenation could be a viable route for the synthesis of cyclic α-amino esters.

Ruthenium catalysts are well-known for their high activity and broad functional group tolerance in hydrogenation reactions. Chiral ruthenium complexes have been successfully applied to the asymmetric hydrogenation of a wide range of substrates, including ketones, imines, and enamines.

A notable application of ruthenium catalysis is the dynamic kinetic resolution of racemic α-amino esters to produce enantioenriched β-amino alcohols. nih.gov This process, catalyzed by ruthenabicyclic complexes, proceeds with high enantioselectivity (up to 96% ee) and demonstrates the ability of ruthenium catalysts to control stereochemistry in amino acid derivatives. nih.gov

Furthermore, ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to catalyze the hydrogenation of esters under mild conditions. acs.org While this is generally for the reduction to alcohols, it points to the capability of ruthenium to activate ester functionalities. The synthesis of ternary ruthenium complex hydrides like Li₄RuH₆ and Ba₂RuH₆ has also been reported, which are efficient catalysts for ammonia (B1221849) synthesis and showcase the unique reactivity of ruthenium hydrides. dicp.ac.cn Although direct enantioselective hydrogenation of a precursor to (R)-Methyl 2-amino-2-cyclopentylacetate is not detailed, the versatility of ruthenium catalysts suggests their potential in such transformations.

Asymmetric carbene insertion into C-H bonds represents a powerful strategy for the formation of C-C bonds and the construction of chiral centers. Rhodium(II) catalysts are particularly effective in promoting these reactions with high levels of stereocontrol.

The intramolecular C-H insertion of α-diazo carbonyl compounds is a well-established method for the synthesis of cyclic ketones. For instance, α-aryl-α-diazo ketones can be efficiently cyclized in the presence of rhodium catalysts to form α-aryl cyclopentanones. organic-chemistry.orgnih.govnih.gov The choice of rhodium catalyst and its ligands plays a crucial role in the efficiency and selectivity of the reaction. nih.gov This methodology provides a convergent route to substituted cyclopentanones, which can be further elaborated to the desired amino ester.

A direct approach to cyclic β-amino esters involves the [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbenes, generated from enoldiazoacetates and a chiral dirhodium catalyst. This method has been shown to produce chiral cyclopentyl β-amino esters in high yield with up to 98% ee and excellent diastereocontrol. nih.gov While this yields a β-amino ester, it demonstrates the feasibility of using carbene chemistry to construct the cyclopentane (B165970) ring and install the amino functionality stereoselectively.

Furthermore, catalytic asymmetric C-H insertions of rhodium(II) azavinyl carbenes, generated from 1-sulfonyl-1,2,3-triazoles, into unactivated alkanes provide access to β-chiral sulfonamides with high enantioselectivity. organic-chemistry.org This showcases the potential of carbene chemistry for the formation of C-N bonds and chiral centers in a single step.

Table 2: Rhodium-Catalyzed Asymmetric Carbene Insertion Reactions

| Diazo Precursor / Carbene Source | Substrate | Catalyst | Product Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| α-Aryl-α-diazo ketone | - | Rh₂(pttl)₄ | α-Aryl cyclopentanone | 61 | - | nih.gov |

| Enoldiazoacetate | trans-β-Arylvinylcarbamate | Chiral Dirhodium Catalyst | Cyclopentyl β-amino ester | high | up to 98 | nih.gov |

The asymmetric addition of organometallic reagents to imines is a powerful method for the synthesis of chiral amines. The rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters with arylboronic acids has emerged as a highly efficient route to α,α-disubstituted α-amino acid derivatives. rsc.orgnih.gov

This methodology utilizes a chiral rhodium/diene complex to catalyze the addition of an aryl group to the imine carbon, creating a quaternary stereocenter with high enantioselectivity. nih.gov The resulting cyclic sulfonamide can then be converted to the desired α-amino ester. For example, the reaction of a cyclic ketimine ester with various arylboronic acids in the presence of a rhodium catalyst has been shown to produce the corresponding α-aryl-α-amino acid derivatives in high yields and with excellent enantioselectivities. rsc.orgnih.gov

The reaction is tolerant of a wide range of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of chiral α,α-disubstituted amino acid analogues. This method provides a direct and modular approach to compounds that are otherwise difficult to access.

Table 3: Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Ketimino Esters

| Ketimino Ester Substrate | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cyclic N-sulfonyl ketimino ester | Phenylboronic acid | Rh/(S)-H₈-BINAP | 95 | 98 | nih.gov |

| Cyclic N-sulfonyl ketimino ester | 4-Methoxyphenylboronic acid | Rh/(S)-H₈-BINAP | 96 | 99 | nih.gov |

Copper-Catalyzed Asymmetric Hydroamination

Copper-catalyzed asymmetric hydroamination has become a prominent method for synthesizing chiral amines, including amino acid derivatives, due to its mild reaction conditions and high selectivity. chinesechemsoc.orgnih.gov This approach can be used for the direct and enantioselective synthesis of β-amino acids and their derivatives from α,β-unsaturated carboxylic acids, esters, and amides without the need for pre-installed auxiliaries. chinesechemsoc.orgchinesechemsoc.org The reaction often employs a copper hydride (CuH) catalyst, which undergoes regio- and enantioselective insertion into the C-C double bond of a Michael acceptor. chinesechemsoc.org

This methodology has also been successfully applied to the synthesis of γ-amino alcohols from unprotected allylic alcohols, providing a one-step intermolecular route to these valuable compounds. nih.gov A key challenge in these reactions can be the competing reduction of the starting material, which can be mitigated by careful selection of the solvent. nih.gov Furthermore, a copper-catalyzed regioselective hydroamination of α,β-unsaturated esters has been developed to produce α-amino acid derivatives by utilizing a hydroxylamine (B1172632) as an electrophilic aminating reagent, which reverses the typical regioselectivity. osaka-u.ac.jp

| Catalyst System | Substrate Type | Aminating Reagent | Product Type | Ref. |

| Cu/Chiral Ligand | α,β-Unsaturated acids, esters, amides | Hydroxylamine derivatives | β-Amino acids and derivatives | chinesechemsoc.orgchinesechemsoc.org |

| Cu(OAc)₂/(R)-DTBM-SEGPHOS/PPh₃ | Unprotected allylic alcohols | Hydroxylamine O-benzoate | γ-Amino alcohols | nih.gov |

| Cu(OAc)₂·H₂O/DTBM-dppbz | α,β-Unsaturated esters | O-Benzoylhydroxylamines | α-Amino acids | osaka-u.ac.jp |

Catalytic Metal-Based Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The use of metal catalysts in MCRs can activate simple substrates and control the reaction pathway, leading to the assembly of structurally diverse molecules. thieme-connect.de

Various metals, including gold, nickel, and palladium, have been employed to catalyze MCRs for the synthesis of nitrogen-containing heterocycles and other complex structures. frontiersin.org For example, gold catalysts have been used in the one-pot synthesis of N-substituted dihydropyridines from activated alkynes, methanamine, and aldehydes. frontiersin.org Chiral N,N'-dioxide/Ni(OTf)₂ complexes have been utilized in enantioselective three-component reactions to produce multifunctional chiral epoxides. frontiersin.org Palladium catalysis has been applied in three-component reactions involving cyclic diphenyleneiodonium, alkynes, and boronic acid to generate methylidenefluorenes. frontiersin.org

The Strecker reaction, one of the oldest MCRs, provides a direct route to α-aminonitriles from amines, aldehydes, and cyanide, which can then be hydrolyzed to α-amino acids. nih.gov

| Metal Catalyst | Reaction Type | Reactants | Product Type | Ref. |

| Gold complexes | Three-component | Activated alkynes, methanamine, aldehydes | N-substituted dihydropyridines | frontiersin.org |

| Chiral N,N'-dioxide/Ni(OTf)₂ | Three-component | 2-Oxo-3-ynoates, nitrosoarenes, diazoacetates | Imino ketone-substituted chiral epoxides | frontiersin.org |

| Palladium complexes | Three-component | Cyclic diphenyleneiodonium, alkynes, boronic acid | Methylidenefluorenes | frontiersin.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Evans' oxazolidinone auxiliaries, derived from α-amino acids, are widely used for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. These auxiliaries are effective in a variety of reactions, including α-alkylation, aldol (B89426) reactions, and Michael additions, to produce enantiopure compounds. sigmaaldrich.com The N-acyloxazolidinones can be deprotonated to form enolates that react with electrophiles in a highly diastereoselective manner, controlled by the steric hindrance of the auxiliary. researchgate.net

For example, the asymmetric aldol reaction of an N-(N-Boc-glycinyl) oxazolidinone with an aldehyde, catalyzed by a Lewis acid like TiCl₄, can produce both syn- and anti-aldol adducts with good diastereoselectivity. researchgate.net These adducts can then be converted into the desired amino acid derivatives. researchgate.net A camphor-derived oxazolidinone has also been shown to be an effective chiral auxiliary for highly diastereoselective carbon-carbon bond formation in alkylation and Diels-Alder reactions.

| Auxiliary Type | Reaction Type | Key Feature | Ref. |

| Evans' 2-Oxazolidinones | Aldol, Alkylation, Michael Addition | High diastereoselectivity in C-C bond formation | sigmaaldrich.comresearchgate.net |

| Camphor-derived Oxazolidinone | Alkylation, Diels-Alder, Conjugate Addition | High asymmetric induction, especially in cases of poor diastereofacial selectivity |

Camphor-Derived Chiral Auxiliaries in Alkylation and Diels-Alder Reactions

Camphor (B46023) and its derivatives are valuable natural sources of chirality for asymmetric synthesis. iupac.org Bornane-10,2-sultam, which is readily available from camphorsulfonic acid, is a particularly effective and versatile chiral auxiliary. iupac.org N-enoyl derivatives of this sultam undergo highly stereoselective Diels-Alder reactions. iupac.orgharvard.edu The conformational rigidity of the camphor skeleton provides excellent facial shielding, leading to high diastereoselectivity. iupac.org

These auxiliaries have also been successfully employed in asymmetric alkylations for the synthesis of enantiomerically pure α-amino acids. iupac.org Additionally, camphor-derived auxiliaries have been used in asymmetric Baylis-Hillman reactions and Michael additions to create amino acid derivatives with multiple stereocenters. thieme-connect.com

Pseudoephenamine has emerged as a practical and versatile chiral auxiliary for asymmetric synthesis, offering several advantages over the related pseudoephedrine. nih.govnih.govharvard.edu It provides excellent stereocontrol in alkylation reactions, particularly for the formation of quaternary carbon centers. nih.govnih.gov Amides derived from pseudoephenamine are often crystalline, which facilitates purification, and they provide sharp signals in NMR spectra. nih.govharvard.edu

The alkylation of pseudoephenamine amide enolates proceeds with high diastereoselectivity. harvard.edu The resulting alkylated products can be easily converted to enantiomerically enriched carboxylic acids, ketones, and alcohols through hydrolysis, addition of organolithium reagents, or reduction, respectively, with minimal epimerization. nih.govharvard.edu

Tricycloiminolactone-Derived Chiral Auxiliaries as Glycine Equivalents

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed. wikipedia.org

While a wide variety of chiral auxiliaries have been developed for the asymmetric synthesis of α-amino acids, including Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides, detailed information on the specific application of tricycloiminolactone-derived chiral auxiliaries for the synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate is not extensively documented in the reviewed literature. wikipedia.orgrsc.org However, the general principle involves the alkylation of a chiral glycine equivalent derived from such an auxiliary. A new chiral auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed for the asymmetric synthesis of α-amino acids, which employs a chiral relay network to enhance diastereoselectivity during the alkylation of its C6 enolate. rsc.org This highlights the ongoing development of novel auxiliaries to improve stereocontrol in amino acid synthesis.

Chiral Resolution of Racemic Mixtures

When a stereoselective synthesis is not employed, the resulting product is a racemic mixture of both enantiomers, which must then be separated. Chiral resolution is a common technique to isolate the desired enantiomer, such as (R)-Methyl 2-amino-2-cyclopentylacetate, from its (S)-counterpart. High-performance liquid chromatography (HPLC) is a widely used and effective method for this purpose. yakhak.orgnih.gov

The separation can be achieved through two main strategies in HPLC:

Direct Methods: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com

Indirect Methods: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. yakhak.org

For the direct resolution of amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective. yakhak.org For instance, Chiralpak® IA and Chiralpak® AD-H columns have shown superior performance for resolving α-amino acid esters. yakhak.org The enantioselectivity is influenced by the structure of the analyte, the nature of the CSP, and the substituents on the chiral selector. yakhak.org Macrocyclic glycopeptide-based CSPs, like Astec CHIROBIOTIC® T, are also highly successful for the separation of underivatized amino acids and are compatible with LC-MS. nih.govsigmaaldrich.com

The choice of mobile phase is also critical. A study on the resolution of various α-amino acid ethyl esters on different polysaccharide-derived CSPs demonstrated that a mixture of n-Hexane and 2-propanol is often effective. The table below summarizes the separation factors (α) for some amino acid esters on different chiral columns.

| Analyte (N-4-nitrobenzoyl) | Chiralpak IA (α) | Chiralpak IB (α) | Chiralpak IC (α) |

| Alanine ethyl ester | 1.19 | 1.00 | 1.00 |

| Leucine ethyl ester | 1.48 | 1.00 | 1.00 |

| Valine ethyl ester | 1.25 | 1.00 | 1.00 |

| Phenylalanine ethyl ester | 1.25 | 1.12 | 1.00 |

Data adapted from a study on the enantiomeric resolution of α-amino acid esters. yakhak.org Higher α values indicate better separation.

Strategies for Introducing the Cyclopentyl Moiety

A key structural feature of the target molecule is the cyclopentyl group attached to the α-carbon. The following subsections detail methods to construct this feature.

Cyclization Reactions for Cyclopentyl Ring Formation

The formation of the cyclopentyl ring can be achieved through intramolecular cyclization reactions of a suitably functionalized acyclic precursor. While specific examples detailing the formation of the α-cyclopentylglycine skeleton via cyclization are not prevalent in the searched literature, the general strategy is a cornerstone of cyclic compound synthesis. For example, intramolecular reactions of hydroxy acids can form lactones, illustrating the principle of ring closure. youtube.comnih.gov

In the context of amino acids, a formal [2+2] cycloaddition, which proceeds via a Michael-Dieckmann type reaction, has been used to create cyclobutane (B1203170) amino acids, demonstrating that cyclization strategies are applicable to amino acid synthesis. researchgate.net The synthesis of more complex cyclic systems, such as 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, has been achieved through a sequence involving Michael addition followed by intramolecular cyclization of an amino acid methyl ester. rsc.org These examples suggest that a strategy involving the intramolecular cyclization of a properly designed acyclic amino acid derivative could potentially yield a cyclopentylglycine precursor.

Alkylation of Glycine Derivatives with Cyclopentyl Halides

A more direct and widely used method for introducing the cyclopentyl group is the alkylation of a glycine enolate equivalent with a cyclopentyl halide, such as cyclopentyl bromide. organic-chemistry.orgiu.edu The O'Donnell amino acid synthesis is a prominent example of this strategy, which utilizes a benzophenone (B1666685) imine of a glycine alkyl ester as the glycine precursor. organic-chemistry.org

This method offers several advantages. The use of a bulky benzophenone protecting group on the imine nitrogen makes the α-proton acidic enough to be removed by a base, but the resulting monoalkylated product is significantly less acidic, which helps to prevent dialkylation. organic-chemistry.org The reaction is often carried out under phase-transfer catalysis (PTC) conditions, which involves a biphasic system (e.g., organic solvent and aqueous base) and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the reaction between the water-soluble base and the organic-soluble glycine derivative. organic-chemistry.orgiu.edu

The general reaction scheme is as follows:

Formation of the benzophenone imine of methyl glycinate.

Deprotonation of the α-carbon using a base (e.g., NaOH or KOH) under PTC conditions.

Alkylation of the resulting enolate with a cyclopentyl halide (e.g., cyclopentyl bromide).

Hydrolysis of the imine and ester to yield the final amino acid.

For the synthesis of the target (R)-enantiomer, a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, can be employed to induce asymmetry in the alkylation step. researchgate.netnih.gov The choice of catalyst, solvent, and temperature can significantly influence the enantiomeric excess of the product. researchgate.net The alkylation of chiral nickel(II) complexes of glycine Schiff bases also represents a powerful method for the asymmetric synthesis of α-amino acids, including cyclic variants. rsc.orgnih.gov

| Glycine Derivative | Alkylating Agent | Catalyst/Base | Product Yield | Enantiomeric Excess (ee) |

| Ph₂C=NCH₂CO₂-t-Bu | Benzyl Bromide | Chiral PTC / 50% KOH | 95% | 91% (S) |

| Ph₂C=NCH₂CO₂-t-Bu | Allyl Bromide | Chiral PTC / 50% KOH | 84% | 85% (S) |

| Ph₂C=NCH₂CO₂-t-Bu | Ethyl Iodide | Chiral PTC / 50% KOH | 61% | 81% (S) |

This table presents representative data for the asymmetric alkylation of a glycine benzophenone imine using various alkyl halides under phase-transfer catalysis, illustrating the general effectiveness of the method. nih.gov

Chemical Transformations and Derivatization of R Methyl 2 Amino 2 Cyclopentylacetate

Functional Group Interconversions of the Amino Ester Moiety

The amino and ester groups are the most reactive sites for straightforward functionalization. These transformations are often fundamental steps in the synthesis of more complex molecules, such as peptides or pharmacologically active agents.

The nitrogen atom of the primary amine in (R)-Methyl 2-amino-2-cyclopentylacetate can act as a nucleophile, enabling N-alkylation reactions. A critical challenge in these reactions is the preservation of the stereochemical integrity at the adjacent chiral center. Direct alkylation can sometimes lead to racemization, particularly under harsh basic conditions. monash.edu The introduction of N-alkyl groups, especially an N-methyl group, can enhance properties like lipophilicity and membrane permeability, which is advantageous for developing therapeutic candidates. monash.edu

Methods for N-alkylation of amino acids and their esters often employ reductive amination or direct alkylation with an alkyl halide in the presence of a non-nucleophilic base. To maintain stereochemical fidelity, reaction conditions must be carefully controlled.

Table 1: Examples of N-Alkylation Approaches

| Alkylating Agent | Reaction Type | Potential Outcome |

|---|---|---|

| Alkyl Halides (e.g., Methyl Iodide) | Direct Alkylation | Can lead to over-alkylation and requires careful base selection to avoid epimerization. |

| Aldehydes/Ketones | Reductive Amination | A milder method that often proceeds with good stereochemical retention. |

The synthesis of N-alkyl amino acids is a crucial tool in peptide and peptidomimetic design. monash.edu While some methods may risk the stereocenter, others, like those employing pseudoephedrine as a chiral auxiliary, have been developed for the asymmetric synthesis of N-methyl amino acids. monash.edu

The methyl ester of (R)-Methyl 2-amino-2-cyclopentylacetate can undergo hydrolysis to yield the corresponding carboxylic acid, (R)-2-amino-2-cyclopentylacetic acid. This transformation is typically achieved under acidic or basic conditions. However, enzymatic hydrolysis offers a milder and often highly stereoselective alternative. For instance, enzymes like papain have been successfully used for the kinetic resolution of N-protected amino esters, yielding enantiomerically pure amino acids. researchgate.net

Beyond hydrolysis, the ester group can be converted to other functional groups. Transesterification with different alcohols can yield other esters, while reduction with powerful reducing agents like lithium aluminum hydride affords the corresponding primary alcohol, leading to the formation of a β-amino alcohol.

Table 2: Ester Functionalization Reactions

| Reagent(s) | Product Functional Group | Notes |

|---|---|---|

| H₂O, H⁺ or OH⁻ | Carboxylic Acid | Standard hydrolysis; care must be taken to avoid racemization. |

| R'OH, Acid/Base Catalyst | New Ester (Transesterification) | Allows for modification of the ester group. |

Reactions Involving the Cyclopentyl Ring System

The cyclopentyl ring, while generally less reactive than the amino ester moiety, can be functionalized, particularly through modern synthetic methods that allow for stereoselective C-H activation or functionalization of unsaturated precursors.

Advanced synthetic strategies can introduce new functional groups onto the cyclopentyl ring with a high degree of stereocontrol. One such powerful technique is the polar radical crossover reaction, which can be used to create highly substituted cyclopentane (B165970) systems from cyclopentenylboronic esters. nih.gov This method allows for the introduction of two new substituents across a double bond in a stereoselective manner. nih.gov By applying such a strategy to a precursor of (R)-Methyl 2-amino-2-cyclopentylacetate containing a cyclopentene (B43876) ring, it would be possible to generate complex, multi-substituted cyclopentyl amino acid derivatives with defined stereochemistry. The stereoselectivity is often directed by the steric hindrance of existing substituents, forcing the incoming groups to add to the less hindered face of the ring. nih.gov

Table 3: Potential Stereoselective Cyclopentyl Ring Functionalizations

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Radical Crossover | Organolithium Reagent, Iodoacetate | Alkyl and Acetate Groups |

| Catalytic C-H Activation | Transition Metal Catalyst | Various Functional Groups |

Derivatization to Access Diverse Chemical Scaffolds

The combination of functional groups on (R)-Methyl 2-amino-2-cyclopentylacetate makes it a versatile starting material for the synthesis of diverse and valuable chemical structures, most notably β-amino alcohols.

The reduction of the methyl ester in (R)-Methyl 2-amino-2-cyclopentylacetate directly yields (R)-2-amino-2-cyclopentylethanol, a chiral β-amino alcohol. This structural motif is of significant importance as it is present in numerous natural products and pharmaceuticals. gaylordchemical.comresearchgate.net The synthesis of β-amino alcohols is a major focus in organic chemistry, with numerous methods developed for their preparation. gaylordchemical.comorganic-chemistry.org

One of the most common methods for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. researchgate.net This reaction can be catalyzed by various agents, including Lewis acids, and can be performed under environmentally benign conditions, such as in water. organic-chemistry.orgresearchgate.net Modern approaches also include radical-mediated β C-H amination of alcohols, which can be rendered enantioselective through the use of chiral catalysts. nih.gov Photoredox catalysis has also emerged as a mild and efficient method for constructing β-amino alcohol derivatives. gaylordchemical.com The availability of (R)-Methyl 2-amino-2-cyclopentylacetate provides a direct route to a specific chiral β-amino alcohol, which can then be further derivatized.

Table 4: Synthetic Routes to β-Amino Alcohols

| Method | Key Features |

|---|---|

| Epoxide Ring-Opening | High regioselectivity, can be performed with various catalysts or catalyst-free. organic-chemistry.orgresearchgate.net |

| Reduction of α-Amino Acids/Esters | Direct route from readily available chiral pool starting materials. |

| Radical C-H Amination | Enables functionalization at the β-position of alcohols with high regio- and enantioselectivity. nih.gov |

Precursor for Peptide Component Synthesis

(R)-Methyl 2-amino-2-cyclopentylacetate, also known as (R)-cyclopentylglycine methyl ester, serves as a valuable non-proteinogenic amino acid building block for the synthesis of modified peptides. Its incorporation into peptide chains can impart unique conformational constraints and properties. The synthesis of peptide components using this precursor typically involves the protection of its amino group, followed by coupling with another amino acid or peptide fragment.

The primary strategies for incorporating (R)-cyclopentylglycine into peptides involve either solution-phase or solid-phase peptide synthesis (SPPS). In both approaches, the amine of the cyclopentylglycine moiety is typically protected with a suitable group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), to prevent self-polymerization and other side reactions during the amide bond formation. peptide.comnih.gov

Protecting Group Strategies

Boc Protection: The N-Boc protected form of (R)-cyclopentylglycine is commonly used in solution-phase synthesis and in SPPS protocols that utilize strong acids, such as trifluoroacetic acid (TFA), for deprotection. nih.gov The Boc group is introduced by reacting the amino acid ester with di-tert-butyl dicarbonate. peptide.com

Fmoc Protection: The N-Fmoc protected version is central to modern solid-phase peptide synthesis. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). chempep.comyoutube.com This orthogonality allows for the selective removal of the Fmoc group without disturbing acid-labile side-chain protecting groups or the linkage to the solid support.

Peptide Coupling Reactions

The formation of the peptide bond (amide bond) between the N-protected (R)-cyclopentylglycine and the amino group of another amino acid ester or a resin-bound peptide requires the activation of the carboxylic acid group. youtube.combachem.com This is achieved using a variety of coupling reagents.

Common coupling reagents fall into several classes:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. To enhance efficiency and minimize the risk of racemization, carbodiimides are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®. bachem.compeptide.com

Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions. chubu.ac.jpmdpi.com HATU, in particular, is favored for its speed and ability to reduce epimerization. chubu.ac.jp

Solution-Phase Synthesis Example

In a typical solution-phase approach, N-Boc-(R)-cyclopentylglycine can be coupled with an amino acid methyl ester, for instance, L-phenylalanine methyl ester. The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often employed along with an additive like HOBt to facilitate the reaction and maintain the stereochemical integrity of the amino acids. nih.gov

Below is a representative table of reaction components and conditions for the synthesis of a dipeptide in solution:

| Component | Role | Example |

| N-Protected Amino Acid | Acyl Donor | N-Boc-(R)-cyclopentylglycine |

| Amino Acid Ester | Nucleophile | L-Phenylalanine methyl ester hydrochloride |

| Coupling Reagent | Carboxyl Activator | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Additive | Racemization Suppressor | HOBt (1-Hydroxybenzotriazole) |

| Base | Neutralizing Agent | Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Reaction Medium | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | Reaction Condition | Room Temperature |

| Reaction Time | Reaction Condition | 3-5 hours |

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of longer peptides, SPPS is the method of choice. peptide.comchempep.com In this technique, the C-terminal amino acid is anchored to a solid resin support. The peptide chain is then elongated in a stepwise manner by repeated cycles of deprotection of the N-terminal amino group, followed by the coupling of the next N-Fmoc protected amino acid.

A general cycle for adding an (R)-cyclopentylglycine residue to a growing peptide chain on a solid support using Fmoc chemistry would involve the following steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.

Coupling: A solution containing Fmoc-(R)-cyclopentylglycine, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated until the coupling is complete.

Washing: The resin is again washed with DMF to remove unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid. The bulky nature of the cyclopentyl group may sometimes necessitate extended coupling times or the use of more potent coupling reagents to ensure high yields. chubu.ac.jpunifi.it

The following table summarizes a typical coupling step in Fmoc-based SPPS:

| Parameter | Condition/Reagent |

| Solid Support | Rink Amide Resin or similar |

| N-Protected Amino Acid | Fmoc-(R)-cyclopentylglycine |

| Coupling Reagent | HATU |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dimethylformamide (DMF) |

| Equivalents (Amino Acid:Coupling Reagent:Base) | 5:5:10 |

| Coupling Time | 40 minutes to 2 hours |

| Temperature | Room Temperature or elevated (e.g., 90°C with microwave assistance) |

Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing TFA and various scavengers. peptide.com

Advanced Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules. In the context of stereochemical analysis, NMR is invaluable for determining the relative configuration and assessing the purity of enantiomers and diastereomers.

¹H NMR Analysis for Diastereomeric Purity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for assessing the diastereomeric purity of a chiral compound. When a chiral molecule contains more than one stereocenter, diastereomers can exist. These diastereomers have different physical properties and, crucially, distinct NMR spectra. In the ¹H NMR spectrum, protons in different diastereomeric environments will exhibit different chemical shifts and coupling constants.

For (R)-Methyl 2-amino-2-cyclopentylacetate, the presence of a diastereomeric impurity would manifest as a separate set of signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the diastereomeric ratio. Chiral solvating agents can be employed to enhance the separation of signals from enantiomers by forming transient diastereomeric complexes, which can then be distinguished by ¹H NMR. mdpi.com

A typical ¹H NMR analysis would involve dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and acquiring the spectrum. The key proton signals for (R)-Methyl 2-amino-2-cyclopentylacetate would be those of the methoxy (B1213986) group (a singlet), the α-proton (a singlet or a multiplet depending on coupling), and the cyclopentyl protons (a series of multiplets). The absence of a secondary set of these signals would indicate high diastereomeric purity.

Table 1: Representative ¹H NMR Data for a Diastereomerically Pure Sample This table is a representative example and actual chemical shifts can vary based on solvent and experimental conditions.

| Functional Group | Proton | Chemical Shift (ppm) | Multiplicity |

| Ester | -OCH₃ | ~3.7 | Singlet |

| α-carbon | α-H | ~3.5 | Singlet/Multiplet |

| Cyclopentyl Ring | -CH₂- | ~1.5 - 2.0 | Multiplets |

¹³C NMR Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon backbone of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, making it a powerful tool for confirming the number of different carbon environments.

Table 2: Expected ¹³C NMR Chemical Shift Ranges This table provides expected chemical shift ranges and actual values can vary.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 170 - 180 |

| α-Carbon (C-NH₂) | 50 - 60 |

| Methoxy Carbon (-OCH₃) | 50 - 55 |

| Cyclopentyl Carbons | 20 - 40 |

2D NMR Techniques for Relative Configuration Determination

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the relative configuration of stereocenters within a molecule. These experiments detect through-space interactions between protons that are in close proximity.

For (R)-Methyl 2-amino-2-cyclopentylacetate, a 2D NOESY or ROESY spectrum can reveal correlations between the α-proton and specific protons on the cyclopentyl ring. The presence or absence of these correlations can provide definitive evidence for the relative orientation of the amino and ester groups with respect to the cyclopentyl ring, thus establishing the relative configuration of the stereocenters.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.comed.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered by the electron clouds of the atoms allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. nih.gov

To determine the absolute configuration of (R)-Methyl 2-amino-2-cyclopentylacetate, a suitable single crystal of the compound or a derivative would be grown. The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. researchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. nih.gov

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Validation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for validating the enantiomeric excess (ee) of a sample. nih.gov Enantiomers will produce mirror-image CD spectra, while a racemic mixture will show no CD signal.

For (R)-Methyl 2-amino-2-cyclopentylacetate, the CD spectrum would be measured over a range of wavelengths. The sign and magnitude of the Cotton effects in the spectrum are characteristic of the (R)-enantiomer. By comparing the CD spectrum of a sample of unknown enantiomeric purity to that of a known enantiopure standard, the enantiomeric excess can be determined. nih.gov This method is often used as a rapid and sensitive tool for screening the stereochemical outcome of asymmetric syntheses. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of components in a mixture. For the analysis of chiral compounds, chiral HPLC is the method of choice for determining enantiomeric purity. nih.govsigmaaldrich.com

To assess the enantiomeric purity of (R)-Methyl 2-amino-2-cyclopentylacetate, a chiral stationary phase (CSP) is used in the HPLC column. researchgate.net These CSPs are designed to interact differently with the two enantiomers, leading to their separation in time as they pass through the column. The two enantiomers will therefore have different retention times.

A typical chiral HPLC method would involve dissolving the sample in a suitable mobile phase and injecting it into the HPLC system. The chromatogram would show two peaks corresponding to the (R) and (S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric purity or enantiomeric excess. researchgate.netmdpi.com

Computational Chemistry and Theoretical Studies on R Methyl 2 Amino 2 Cyclopentylacetate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereocontrol

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the complex mechanisms of organic reactions, particularly in the asymmetric synthesis of chiral molecules like α-cycloalkyl amino acid esters.

In the context of synthesizing (R)-Methyl 2-amino-2-cyclopentylacetate and related compounds, DFT calculations have been pivotal. One effective synthetic route involves an organocatalytic sequence that includes an asymmetric epoxidation step. wolfram.comacs.org Computational modeling of this key step reveals the intricate network of non-covalent interactions that governs the reaction's stereochemical outcome. DFT studies show that the catalyst's free amine (NH2) group is crucial, as it helps to anchor the transition state through a network of hydrogen bonds, ultimately controlling which enantiomer is formed. wolfram.com

The enantioselectivity of a chemical reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Transition state analysis via DFT allows for the precise calculation of these energy barriers, providing a quantitative prediction of which stereoisomer will be preferentially formed.

In the asymmetric synthesis of α-cycloalkyl amino acid esters, DFT calculations have been used to model the key epoxidation step catalyzed by a quinidine-derived organocatalyst. wolfram.com The calculations focused on two critical transition states (TS): the initial addition of the hydroperoxide to the alkene (TS1) and the subsequent intramolecular ring-closure to form the epoxide (TS2). wolfram.com By comparing the energies of the transition states leading to the R and S products, a clear preference was established.

The analysis revealed that the transition state leading to the (R,R)-epoxide is significantly lower in energy than the one leading to the (S,S)-epoxide. This energy difference, as detailed in the table below, correctly predicts the formation of the (R)-configured product after the subsequent ring-opening esterification. wolfram.com

Table 1: Calculated Energy Differences in Transition States for Asymmetric Epoxidation

| Transition State Comparison | Description | Calculated Energy Difference (kcal/mol) | Predicted Outcome |

| TS1-R vs. TS1-S | Hydroperoxide addition to alkene | TS1-R is 2.95 kcal/mol lower than TS1-S | Favors (R)-configuration pathway |

| TS2-RR vs. TS2-SS | Intramolecular epoxide ring closure | TS2-RR is 2.41 kcal/mol lower than TS2-SS | Favors (R,R)-epoxide formation |

This data is based on DFT calculations for a model system applicable to the synthesis of α-cycloalkyl amino acid esters. wolfram.com

The stereocontrol exerted by the organocatalyst is not the result of a single interaction but rather a network of cooperative hydrogen bonds. DFT calculations are essential for visualizing and quantifying these intricate interactions within the transition state assembly. wolfram.com

In the modeled synthesis, the free NH2 group on the catalyst was found to engage in an additional hydrogen bond with the oxygen atoms of the sulfone group on the substrate. wolfram.com This cooperative hydrogen-bonding network rigidly holds the substrate and reagents in a specific orientation relative to the catalyst's chiral scaffold. This precise arrangement ensures that the reactant approaches from a specific face, leading to high enantioselectivity. wolfram.comacs.org The reinforcement of this hydrogen bond network in the transition state is a key factor in achieving the desired stereocontrol. wolfram.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule, providing a guide to its reactivity. researchgate.netuni-muenchen.de The MEP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor), which are crucial for identifying sites of nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net

For (R)-Methyl 2-amino-2-cyclopentylacetate, an MEP map would highlight specific reactive sites:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most prominent negative potential would be located around the carbonyl oxygen of the ester group and the lone pair of electrons on the nitrogen atom of the amine group. These sites are prime targets for protonation or interaction with other electrophiles. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The hydrogen atoms of the primary amine (-NH2) would exhibit a strong positive potential, making them key hydrogen bond donor sites. researchgate.net

This analysis is fundamental for predicting how the molecule will interact with other reagents, catalysts, or biological receptors. uni-muenchen.denih.gov

Table 2: Predicted Reactive Sites of (R)-Methyl 2-amino-2-cyclopentylacetate from MEP Analysis

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Implied Reactivity |

| Ester Oxygen | Carbonyl (C=O) | Negative (Electron-Rich) | Site for Electrophilic Attack / H-Bond Acceptor |

| Amine Nitrogen | Amine (-NH₂) | Negative (Electron-Rich) | Site for Electrophilic Attack / H-Bond Acceptor |

| Amine Hydrogens | Amine (-NH₂) | Positive (Electron-Poor) | Site for Nucleophilic Attack / H-Bond Donor |

Conformational Analysis and Energy Landscapes

(R)-Methyl 2-amino-2-cyclopentylacetate is a flexible molecule with multiple rotatable bonds, allowing it to adopt various three-dimensional shapes, or conformations. Conformational analysis is a computational process that explores the potential energy surface of a molecule to identify its most stable conformers and the energy barriers between them. nih.gov

Theoretical studies would involve systematically rotating the key bonds (e.g., the C-C bond between the cyclopentyl ring and the ester group) and calculating the energy at each step. This process maps out the energy landscape, revealing the low-energy valleys that correspond to stable conformers. The global minimum on this landscape represents the most likely conformation of the molecule in the gas phase or non-polar solvents.

Table 3: Plausible Stable Conformers of (R)-Methyl 2-amino-2-cyclopentylacetate

| Conformer | Key Dihedral Angle | Stabilizing Interaction | Relative Energy |

| Conformer A (Global Minimum) | Gauche | Strong Intramolecular H-Bond (N-H···O=C) | Lowest |

| Conformer B | Anti | Weaker/No Intramolecular H-Bond | Higher |

| Conformer C | Gauche (alternate) | Steric Hindrance | Higher |

This table represents a conceptual outcome of a conformational analysis, where stability is dictated primarily by the ability to form an intramolecular hydrogen bond.

Role in Advanced Synthetic Methodologies and Chiral Design

Utilization as a Chiral Building Block for Complex Organic Molecules

The utility of chiral non-proteinogenic amino acids as building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals, is a well-established strategy in organic chemistry. These molecules introduce stereochemical information and conformational constraints that can be crucial for biological activity. For cyclopentyl amino acids, the five-membered ring restricts the conformational freedom of the amino acid backbone, a desirable feature in the design of peptidomimetics.

While specific examples detailing the use of (R)-Methyl 2-amino-2-cyclopentylacetate in the total synthesis of complex molecules are not readily found, one can infer its potential role based on the applications of similar cyclic amino acids. For instance, cyclopentane (B165970) and cyclohexane-based amino acids have been incorporated into peptide sequences to induce specific secondary structures like β-turns or helical folds. These constrained analogues can enhance metabolic stability and receptor-binding affinity. The (R)-configuration at the α-carbon of methyl 2-amino-2-cyclopentylacetate would offer a specific stereochemical orientation for the cyclopentyl ring and the methyl ester group, which could be exploited in asymmetric synthesis to control the stereochemistry of subsequent transformations.

Table 1: Potential Applications of (R)-Methyl 2-amino-2-cyclopentylacetate as a Chiral Building Block

| Application Area | Potential Advantage | Hypothetical Example of Use |

| Peptidomimetics | Introduction of conformational rigidity. | Incorporation into a peptide backbone to mimic a β-turn structure. |

| Natural Product Synthesis | Source of a chiral cyclopentyl moiety. | As a starting material for the synthesis of cyclopentanoid natural products. |

| Asymmetric Synthesis | Transfer of chirality to new stereocenters. | Use in diastereoselective alkylation or addition reactions. |

Precursor in Chiral Ligand and Catalyst Development

Chiral amino acids and their derivatives are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. The amino and carboxyl functionalities provide convenient handles for modification and coordination to metal centers. The inherent chirality of the amino acid can then induce enantioselectivity in reactions catalyzed by the resulting metal complex.

There is no specific literature detailing the development of chiral ligands or catalysts derived directly from (R)-Methyl 2-amino-2-cyclopentylacetate. However, the structural motifs present in this compound are amenable to such applications. For example, the amino group could be functionalized to form part of a bidentate or tridentate ligand, such as a P,N-ligand (phosphine-nitrogen) or an N,O-ligand (nitrogen-oxygen). The cyclopentyl ring would provide a rigid scaffold, and its stereochemistry could influence the spatial arrangement of the coordinating atoms, thereby creating a specific chiral environment around a metal center.

Table 2: Hypothetical Chiral Ligands Derived from (R)-Methyl 2-amino-2-cyclopentylacetate

| Ligand Type | Potential Metal for Coordination | Potential Catalytic Application |

| Chiral Oxazoline | Palladium, Copper | Asymmetric allylic alkylation, Cyclopropanation |

| Chiral Phosphine-Amine | Rhodium, Iridium | Asymmetric hydrogenation |

| Chiral Salen-type Ligand | Chromium, Manganese | Asymmetric epoxidation, Aziridination |

Synthesis of Conformationally Constrained Amino Acid Derivatives

The synthesis of conformationally constrained amino acid derivatives is a key strategy in medicinal chemistry to improve the pharmacological properties of peptides, such as receptor selectivity and resistance to enzymatic degradation. The cyclopentyl ring in (R)-Methyl 2-amino-2-cyclopentylacetate inherently restricts the torsional angles (phi, ψ) of the amino acid backbone, making it a valuable scaffold for creating peptidomimetics with well-defined three-dimensional structures.

While direct studies on peptides incorporating (R)-Methyl 2-amino-2-cyclopentylacetate are scarce, research on peptides containing other cyclic amino acids has demonstrated their ability to stabilize specific secondary structures. For example, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to adopt stable helical structures. The incorporation of (R)-Methyl 2-amino-2-cyclopentylacetate into a peptide chain would be expected to impose a significant conformational bias, the nature of which would depend on the stereochemistry of the cyclopentyl ring and its interaction with neighboring residues. Such constrained dipeptides or oligopeptides could serve as scaffolds for mimicking turns or helical segments of biologically active peptides.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-Methyl 2-amino-2-cyclopentylacetate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Chiral auxiliary approaches, such as using (R)-α-methylbenzylamine derivatives, are also effective. Post-synthesis, chiral HPLC (e.g., with amylose-based columns) or capillary electrophoresis ensures enantiomeric purity >97% .

Q. Which analytical techniques are most reliable for confirming the structural integrity and chirality of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR verify the cyclopentyl and ester moieties. Key signals include δ ~3.7 ppm (methoxy group) and δ ~4.2 ppm (α-proton adjacent to the amino group) .

- X-ray crystallography : Resolves absolute configuration, critical for confirming the (R)-stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C9H15NO2), with fragmentation patterns distinguishing it from analogs .

Q. How can researchers address challenges in characterizing the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with chiral HPLC monitor racemization. Buffered solutions (pH 1–13) are analyzed via polarimetry to track optical rotation changes. Computational modeling (e.g., DFT) predicts energy barriers for stereoinversion .

Advanced Research Questions

Q. What structural features of (R)-Methyl 2-amino-2-cyclopentylacetate contribute to its biological activity in receptor binding studies?

- Methodological Answer : The cyclopentyl group imposes conformational rigidity, enhancing affinity for G-protein-coupled receptors (GPCRs). The ester moiety improves membrane permeability, while the amino group facilitates hydrogen bonding with residues in opioid or adrenergic receptors. Competitive binding assays (e.g., radioligand displacement using [3H]-naloxone) quantify Ki values .

Q. How can in vitro models be optimized to evaluate this compound’s therapeutic potential in neurodegenerative diseases?

- Methodological Answer :

- Primary neuronal cultures : Assess neuroprotection against glutamate-induced excitotoxicity via MTT assays.

- Microglial activation assays : Measure TNF-α/IL-6 suppression using ELISA to evaluate anti-inflammatory effects.

- Blood-brain barrier (BBB) permeability : Use in vitro BBB models (e.g., hCMEC/D3 cells) to predict CNS bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to discrepancies.

- Receptor subtype specificity : siRNA knockdown or CRISPR-edited cell lines isolate target receptors (e.g., μ-opioid vs. δ-opioid) .

Q. Which computational approaches best predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Glide screens against GPCR or kinase databases.

- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100 ns trajectories.

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to design in vivo pharmacokinetic studies for this compound while addressing its ester hydrolysis liability?

- Methodological Answer :

- Prodrug stabilization : Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in rodent models.

- LC-MS/MS quantification : Monitor plasma concentrations of the parent compound and hydrolyzed metabolite (2-amino-2-cyclopentylacetic acid).

- Tissue distribution : Radiolabel the compound with 14C for autoradiography in brain, liver, and kidney .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.